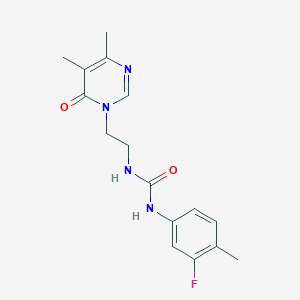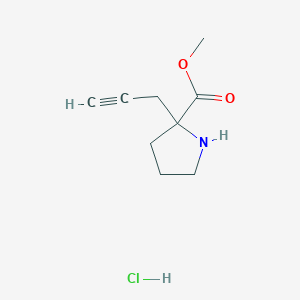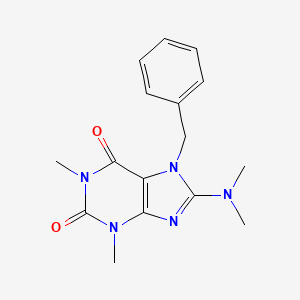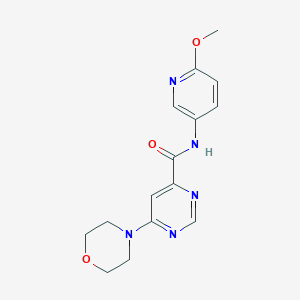![molecular formula C13H13N3O3 B2537595 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one CAS No. 2320663-53-2](/img/structure/B2537595.png)
3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis Pathways
The development of novel synthesis pathways for derivatives of 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one has been a focal point in chemical research. For instance, a study detailed a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, starting from readily available 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This reaction showcased significant stereoselectivity, with Z isomers being formed preferentially or exclusively, highlighting the configurational specificity in the synthesis of related compounds (Gabriele et al., 2006).
Antioxidant Activity and Physicochemical Properties
Research into the antioxidant activity and physicochemical properties of novel derivatives has shown promising results. In a study focusing on novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, synthesized compounds displayed in vitro antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity. These properties were benchmarked against standard antioxidants, suggesting potential applications in mitigating oxidative stress-related diseases or in food preservation (Yüksek et al., 2015).
Antibacterial Agents
The exploration of new N-substituted imide derivatives, starting from dibenzobarrelene, for potential antibacterial applications highlights another dimension of scientific research applications. These compounds were synthesized and characterized, displaying antimicrobial activity against selected test organisms. Such studies pave the way for the development of novel antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Khalil et al., 2010).
Anti-inflammatory and COX-2 Inhibition
A study on the synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective cyclooxygenase-2 (COX-2) inhibitors and anti-inflammatory agents demonstrated the therapeutic potential of related compounds. The investigation highlighted compound 3k, which exhibited significant anti-inflammatory activity with no toxicity in both in vitro and in vivo models. Such findings indicate potential applications in developing new anti-inflammatory drugs with reduced side effects (Sun et al., 2016).
Antibacterial Activity of Novel Heterocyclic Scaffolds
The multicomponent synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones introduced a novel heterocyclic scaffold with notable antibacterial activities. This discovery broadens the scope of antibacterial compound development, offering new avenues for addressing microbial resistance (Frolova et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one is related to organic light-emitting devices (OLEDs) . The compound is used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules .
Mode of Action
The compound interacts with its targets through a process known as triplet–triplet annihilation (TTA) . This process involves the up-conversion of triplets to singlets, which is dominant in these compounds due to 2 ET1 > ES1 . This interaction results in changes in the electroluminescent properties of the OLEDs .
Biochemical Pathways
The compound affects the electroluminescent process in OLEDs . This process involves the conversion of electrical energy into light energy. The compound’s interaction with its targets influences this process, leading to changes in the light emission properties of the OLEDs .
Result of Action
The result of the compound’s action is the production of blue emission in OLEDs . Specifically, the compound contributes to the creation of OLEDs that exhibit blue emission with a luminance of 53,890 cd m−2, power efficiency of 5.86 lm W−1, external quantum efficiency of 5.30%, and current efficiency of 6.90 cd A−1 .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the choice of solvent and reaction temperature can affect the synthesis of the compound . Additionally, the performance of the OLEDs that the compound contributes to can be influenced by factors such as ambient light conditions and operating temperature .
Biochemical Analysis
Biochemical Properties
It has been found to be involved in the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process . This suggests that it may interact with various enzymes, proteins, and other biomolecules in a manner that influences this process .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in the up-conversion of triplets to singlets via a TTA process , suggesting that it may exert its effects at the molecular level through this mechanism
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16-5-4-14-12(13(16)17)15-9-2-3-10-11(8-9)19-7-6-18-10/h2-5,8H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVWYLCJMBKVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)

![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)

![(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2537521.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)

![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)


